molecular formula C11H8ClN3O4 B2482879 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 1281872-35-2

1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2482879
CAS No.: 1281872-35-2
M. Wt: 281.65
InChI Key: UDHFVNQRGRKGTP-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a nitro group, and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the alkylation of the pyrazole ring with a chlorophenylmethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride, diethyl ether.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

Major Products Formed

    Reduction of the nitro group: 1-[(3-chlorophenyl)methyl]-4-amino-1H-pyrazole-3-carboxylic acid.

    Reduction of the carboxylic acid group: 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-methanol.

    Substitution of the chlorophenyl group: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-phenyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a phenyl group instead of a chlorophenyl group.

    1-(4-chlorophenyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a different position of the chlorophenyl group.

    1-(3-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxylic acid: Lacks the methyl group on the pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-nitropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4/c12-8-3-1-2-7(4-8)5-14-6-9(15(18)19)10(13-14)11(16)17/h1-4,6H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHFVNQRGRKGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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